molecular formula C13H18N2O4S B5255301 1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea

1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B5255301
M. Wt: 298.36 g/mol
InChI Key: IBTXOLDWAIWCPU-UHFFFAOYSA-N
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Description

1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound It is characterized by the presence of a thiolane ring with a dioxo substitution and an ethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 3-(4-ethoxyphenyl)isocyanate with 1,1-dioxothiolane in the presence of a suitable catalyst. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reactors, continuous flow systems, and optimization of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea may undergo various chemical reactions, including:

    Oxidation: The thiolane ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the dioxo groups to hydroxyl groups.

    Substitution: The ethoxyphenyl group may undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring could yield sulfoxides or sulfones, while substitution reactions on the ethoxyphenyl group could introduce various functional groups.

Scientific Research Applications

1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea may include other urea derivatives with different substituents on the thiolane ring or the phenyl group. Examples could be:

  • 1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea
  • 1-(1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-12-5-3-10(4-6-12)14-13(16)15-11-7-8-20(17,18)9-11/h3-6,11H,2,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXOLDWAIWCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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